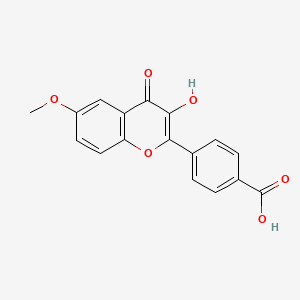

4-(3-Hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-2-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(3-hydroxy-6-methoxy-4-oxochromen-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-22-11-6-7-13-12(8-11)14(18)15(19)16(23-13)9-2-4-10(5-3-9)17(20)21/h2-8,19H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJMNMXMABKQPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653419 | |

| Record name | 4-(3-Hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663605-25-2 | |

| Record name | 4-(3-Hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chalcone Precursor Preparation

Chalcones serve as critical intermediates. For example, 2-hydroxyacetophenone derivatives are condensed with substituted benzaldehydes. In one study, o-hydroxyacetophenone reacted with 4-dimethylaminobenzaldehyde in the presence of piperidine to yield a chalcone intermediate. The reaction proceeds via Claisen-Schmidt condensation, typically in ethanol or acetone with catalytic bases.

Cyclization to Benzopyran-4-one

The chalcone is treated with hydrogen peroxide (H₂O₂) in alkaline media (e.g., NaOH/EtOH), inducing oxidative cyclization. This step forms the benzopyran-4-one core, introducing the 4-oxo group. For instance, 3-hydroxy-2-[4-(dimethylamino)phenyl]benzopyran-4-one was synthesized via this method, achieving moderate yields (60–75%). Adjusting H₂O₂ concentration and reaction time (24–48 hours) optimizes the cyclization efficiency.

Functionalization of the Benzopyran Core

Methoxy Group Introduction

The 6-methoxy group is introduced via alkylation or nucleophilic substitution. In a reported procedure, the hydroxyl group at position 6 of the benzopyran core was methylated using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in acetone or DMF, with potassium carbonate (K₂CO₃) as a base. For example:

Reaction conditions (50–60°C, 48 hours) and excess methylating agents are critical for complete conversion.

Benzoic Acid Substituent Attachment

The benzoic acid moiety is introduced at position 2 of the benzopyran core through Friedel-Crafts acylation or Suzuki coupling. A documented route involves reacting 4-carboxybenzaldehyde with the benzopyran intermediate under acidic conditions. Alternatively, esterification followed by hydrolysis ensures regioselectivity:

-

Ester Formation : Coupling 4-(methoxycarbonyl)phenylboronic acid with the benzopyran core via Suzuki-Miyaura cross-coupling (Pd catalyst, base).

-

Hydrolysis : Treating the ester with aqueous NaOH or HCl to yield the free benzoic acid.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

-

Cyclization : Ethanol or water with piperidine/acetic acid catalysts enhances chalcone cyclization.

-

Alkylation : DMF or acetone with K₂CO₃ improves methylation efficiency.

-

Coupling Reactions : Polar aprotic solvents (e.g., DMF, THF) with palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling.

Temperature and Time

Purification and Characterization

Isolation Techniques

Spectroscopic Validation

-

FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (OH stretch).

-

¹H NMR : Signals at δ 6.8–7.8 ppm (aromatic protons), δ 3.8–4.0 ppm (OCH₃).

Challenges and Alternative Routes

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

-

Antioxidant Activity :

- The compound exhibits significant antioxidant properties, making it a candidate for developing supplements aimed at reducing oxidative stress in biological systems. Studies have shown that flavonoids, including benzopyran derivatives, can scavenge free radicals and reduce lipid peroxidation, which is crucial for preventing cellular damage .

- Anti-inflammatory Effects :

- Anticancer Properties :

Material Science Applications

- Polymer Chemistry :

- Nanotechnology :

Environmental Applications

- Photodegradation Studies :

- Bioremediation :

Case Studies

- Antioxidant Efficacy : A study published in Journal of Agricultural and Food Chemistry demonstrated that derivatives of benzopyran significantly reduced oxidative markers in vitro, suggesting their potential use as dietary supplements for enhancing health outcomes.

- Polymeric Applications : Research conducted at a leading polymer science institute revealed that incorporating this compound into poly(lactic acid) (PLA) increased the material's resistance to UV degradation, highlighting its applicability in outdoor products.

- Environmental Monitoring : A recent project focused on using benzopyran derivatives as markers for assessing water quality showed promising results, indicating their effectiveness in detecting specific pollutants through photoluminescence changes.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the benzopyran ring system can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several derivatives, as outlined below:

*Estimated values based on structural analysis.

Key Observations:

- The target compound and NM-3 both feature oxygen-rich heterocyclic cores (benzopyran vs. isocoumarin), but NM-3’s lactone structure may enhance metabolic stability compared to the target’s benzoic acid group .

- QZZ replaces the benzopyran core with a pyridine ring, introducing a cyano group and nitrogen atom, which could alter electronic properties and binding interactions .

- The disodium salt () demonstrates how carboxylate salt formation improves solubility, a critical factor for pharmacokinetics .

Functional and Pharmacological Comparisons

Key Observations:

- NM-3 is the most pharmacologically characterized analog, showing significant synergy with radiotherapy in reducing tumor volume and inhibiting endothelial cell migration without added toxicity .

- The target compound’s benzoic acid group may confer distinct solubility and target-binding properties compared to NM-3’s isocoumarin lactone or QZZ’s pyridine-cyano motifs.

Biological Activity

4-(3-Hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-2-yl)benzoic acid, also known by its chemical formula , is a compound of interest due to its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of flavonoids, specifically benzopyrans, which are known for their diverse biological activities. Its structure consists of a benzopyran ring fused with a benzoic acid moiety, contributing to its reactivity and interaction with biological systems.

1. Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. Research indicates that this compound exhibits significant antioxidant properties.

These values suggest that the compound effectively scavenges free radicals, potentially reducing oxidative damage in biological systems.

2. Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects, particularly in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Experimental Setup | IC50 (µM) | Effect |

|---|---|---|

| RAW264.7 Cells | 18.0 | Inhibition of NO production |

| COX-2 Inhibition | 20.5 | Reduction in inflammatory mediators |

The inhibition of NO production indicates a potential mechanism for reducing inflammation, which is crucial in various chronic diseases.

3. Anticancer Activity

Several studies have highlighted the anticancer properties of this compound against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| PC-3 (Prostate Cancer) | 5.1 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 10.3 | Cell cycle arrest |

In vitro studies show that the compound can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

Case Studies

Recent research has focused on the extraction and characterization of bioactive compounds from natural sources containing this compound. For instance:

- A study on extracts from mangrove ecosystems revealed that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant pathogens .

- Another investigation assessed the wound healing properties of formulations containing this compound, demonstrating enhanced healing rates in animal models due to its anti-inflammatory and antioxidant effects .

Q & A

Q. What advanced spectroscopic techniques (e.g., 2D-NMR, EPR) elucidate radical scavenging activity?

- Methodological Answer : Electron Paramagnetic Resonance (EPR) with spin-trapping agents (e.g., DMPO) can detect radical intermediates. 2D-NMR (COSY, HSQC) maps hydrogen bonding and π-π interactions in antioxidant mechanisms. Compare with reference antioxidants (e.g., gallic acid) for activity benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.